

Comparative Analysis of 3-Picolylamine Compound Crystal Structures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Picolylamine**

Cat. No.: **B1677787**

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A detailed examination of the single-crystal X-ray structures of two transition metal complexes containing picolylamine ligands reveals distinct coordination geometries and structural parameters. This guide provides a comparative overview of a copper(II) complex with **3-picoylamine** and a nickel(II) complex with the isomeric 2-picoylamine, offering insights for researchers and professionals in crystallography and drug development. The comparison highlights the influence of the metal center and ligand isomerism on the final crystal structure.

Crystallographic Data Comparison

The structural parameters for trans-Bis(isothiocyanato)bis(**3-picoylamine**)copper(II) (Complex 1) and Diaquabis(2-picoylamine)nickel(II) dichloride (Complex 2) have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic and selected geometric data is presented in the table below, allowing for a direct comparison of their solid-state structures.

Parameter	trans-Bis(isothiocyanato)bis(3-picollylamine)copper(II) (Complex 1)	Diaquabis(2-picollylamine)nickel(II) dichloride (Complex 2)
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	5.890(1)	9.013(2)
b (Å)	17.508(4)	11.231(3)
c (Å)	8.790(2)	9.150(2)
β (°) **	107.58(2)	117.89(2)
V (Å ³) **	864.8(3)	818.9(4)
Z	2	2
Coordination Geometry	Distorted Octahedral	Pseudo-octahedral
Metal-N(pyridine) (Å)	2.031(3)	2.110(4)
Metal-N(amine) (Å)	2.020(3)	2.102(4)
Metal-N(NCS)/O(H ₂ O) (Å)	2.628(4) (Cu-N)	2.140(4) (Ni-O)
N(pyridine)-Metal-N(amine) (°)	82.5(1)	81.3(2)

Experimental Protocols

The methodologies employed for the synthesis and structural determination of each complex are detailed below. These protocols provide a basis for the reproduction of the experimental results and a deeper understanding of the data presented.

Synthesis and Crystallization

Complex 1: trans-Bis(isothiocyanato)bis(**3-picollylamine**)copper(II) A solution of **3-picollylamine** (20 mmol) in ethanol (20 cm³) was added to an aqueous solution (80 cm³) of copper(II) nitrate trihydrate (10 mmol) and ammonium thiocyanate (20 mmol). The resulting dark blue precipitate was collected by filtration, washed with ethanol, and dried in a desiccator.

Single crystals suitable for X-ray diffraction were obtained by recrystallization from a 1:1 (v/v) mixture of methanol and 1-propanol.

Complex 2: Diaquabis(2-picolyamine)nickel(II) dichloride This complex was synthesized by reacting 2-picolyamine with nickel(II) chloride in an aqueous solution. Single crystals for X-ray analysis were grown from this solution. The Ni(II) center is coordinated by two bidentate 2-picolyamine ligands in the basal plane and two water molecules in the apical positions, forming a pseudo-octahedral geometry.

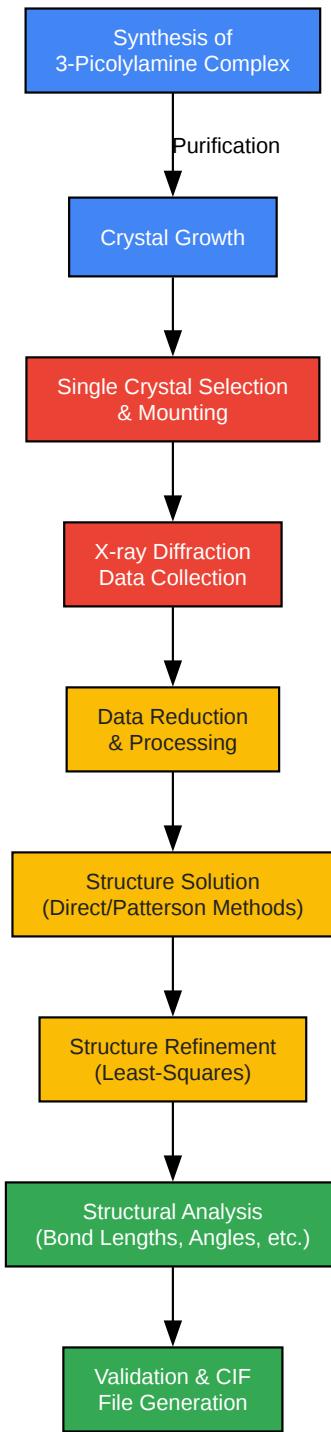
X-ray Data Collection and Structure Refinement

For both complexes, a single crystal of suitable dimensions was mounted on a goniometer. X-ray intensity data were collected at room temperature using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from difference Fourier maps and refined isotropically.

Structural Analysis Workflow

The process of determining and analyzing the crystal structure of coordination compounds such as these **3-picolyamine** complexes follows a standardized workflow. This workflow ensures the accurate and reliable determination of the molecular and crystal structure, from the initial synthesis to the final structural analysis and validation.

General Workflow for X-ray Crystal Structure Analysis

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Workflow for X-ray Crystal Structure Analysis.

This guide provides a foundational comparison of the structural aspects of picolylamine-containing coordination complexes. The presented data and protocols are intended to support further research and development in the fields of materials science and medicinal chemistry.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com